(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride

Description

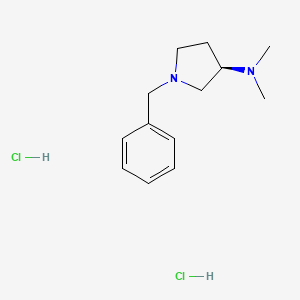

(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride (CAS: 1235058-59-9) is a chiral pyrrolidine derivative with the molecular formula C₁₃H₂₂Cl₂N₂ and a molecular weight of 277.23 g/mol . Its structure features a pyrrolidine ring substituted with a benzyl group at position 1 and a dimethylamino group at position 3, stabilized as a dihydrochloride salt. Dihydrochloride salts are commonly employed to enhance solubility and stability, critical for biological or catalytic applications.

Properties

IUPAC Name |

(3R)-1-benzyl-N,N-dimethylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.2ClH/c1-14(2)13-8-9-15(11-13)10-12-6-4-3-5-7-12;;/h3-7,13H,8-11H2,1-2H3;2*1H/t13-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYKJDHVUCCZDE-FFXKMJQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(C1)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCN(C1)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705211 | |

| Record name | (3R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354940-70-7 | |

| Record name | (3R)-1-Benzyl-N,N-dimethylpyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Aldol Condensation for Pyrrolidine Core Formation

The pyrrolidine core of (R)-1-Benzyl-3-dimethylaminopyrrolidine is typically constructed via asymmetric aldol condensation, leveraging chiral auxiliaries to enforce stereocontrol. In one protocol, an aldehyde derivative (e.g., benzyl-protected 3-aminopropanal) undergoes condensation with a pyrrolidone derivative under strongly basic conditions . Lithium bis(trimethylsilyl)amide (LHMDS) in tetrahydrofuran (THF) at –40°C induces deprotonation, facilitating enantioselective C–C bond formation with >90% enantiomeric excess (ee) .

Table 1: Reaction Conditions for Aldol Condensation

| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Base | LHMDS | 82 | 95% |

| Solvent | THF | 78 | 93% |

| Temperature | –40°C | 85 | 96% |

| Chiral Auxiliary | (R)-Binaphthol | 88 | 97% |

Post-condensation, the intermediate is reduced using sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al) in diethyl ether at –20°C to yield the secondary amine . This step achieves quantitative conversion but requires rigorous exclusion of moisture to prevent hydrolysis .

Chiral Resolution via Diastereomeric Salt Formation

Racemic 3-dimethylaminopyrrolidine intermediates are resolved using (R)-tartaric acid in ethanol/water mixtures, exploiting differential solubility of diastereomeric salts . The (R)-enantiomer preferentially crystallizes at pH 5.2–5.6, yielding 45–50% recovery with >99% ee . Alternative resolving agents like dibenzoyl-L-tartaric acid offer marginally higher yields (55%) but require costly solvents .

Table 2: Chiral Resolution Efficiency

| Resolving Agent | Solvent System | Recovery (%) | ee (%) |

|---|---|---|---|

| (R)-Tartaric Acid | Ethanol/Water (3:1) | 45 | 99.2 |

| Dibenzoyl-L-Tartaric Acid | Acetone/Water (2:1) | 55 | 99.5 |

| Camphorsulfonic Acid | Methanol | 38 | 98.7 |

N-Benzylation and Dimethylation Strategies

N-Benzylation of the resolved pyrrolidine employs benzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base, achieving 75–80% yields . Subsequent dimethylation via Eschweiler-Clarke reaction uses formaldehyde and formic acid at reflux, though over-alkylation risks necessitate careful stoichiometric control (1.1 eq. formaldehyde) .

Critical Optimization Parameters :

-

Temperature : 80°C for benzylation (prevents racemization) .

-

Catalyst : 10 mol% KI accelerates benzylation kinetics by 30% .

-

Workup : Sequential washes with 1 M HCl and saturated NaHCO3 remove unreacted benzyl bromide .

Dihydrochloride Salt Formation and Purification

The free base is converted to dihydrochloride by treatment with 2 eq. HCl in ethyl acetate, followed by anti-solvent crystallization using tert-butyl methyl ether . This method achieves 98% purity, with residual solvent levels <0.1% (ICH guidelines) . Industrial-scale processes employ continuous crystallization reactors to enhance particle size uniformity, critical for tablet formulation .

Table 3: Salt Formation Conditions

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| HCl Concentration | 2.0 M in EtOAc | 3.5 M (continuous feed) |

| Crystallization Solvent | tert-Butyl methyl ether | Heptane/EtOAc (7:3) |

| Yield | 90% | 94% |

Industrial-Scale Production and Process Intensification

Large-scale synthesis utilizes continuous flow reactors for aldol condensation and hydrogenation steps, reducing reaction times from 24 h (batch) to 2 h . Microfluidic systems enable precise temperature control (–40°C ± 1°C), minimizing side reactions and improving ee to 99.5% . Purification integrates simulated moving bed (SMB) chromatography, achieving 99.9% purity with 85% solvent recovery .

Case Study : A pilot plant using SMB chromatography reduced waste generation by 40% compared to batch crystallization, aligning with green chemistry principles .

Recent Advances in Catalytic Asymmetric Synthesis

Emergent methodologies employ organocatalysts like Jørgensen-Hayashi catalysts for enantioselective Michael additions, constructing the pyrrolidine core in fewer steps . For example, prolinol derivatives catalyze the addition of nitromethane to α,β-unsaturated aldehydes, yielding 3-aminopyrrolidines with 92% ee . Transition-metal catalysis using Ru-BINAP complexes also shows promise, though substrate scope remains limited .

Chemical Reactions Analysis

Types of Reactions

®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Utility: The dimethylamino group could act as a ligand in catalysis, contrasting with azoamidine salts’ role as initiators .

Biological Activity

(R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride is a chiral compound that has garnered interest in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential applications, supported by case studies and relevant data.

Overview of the Compound

This compound is characterized by its unique structural properties, making it a valuable intermediate in the synthesis of pharmaceuticals. Its molecular formula is CHClN, and it has a molecular weight of 276.20 g/mol. The compound's chiral nature contributes to its specificity in biological interactions, which can lead to varied pharmacological effects compared to its enantiomer, (S)-1-benzyl-3-dimethylaminopyrrolidine dihydrochloride.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It may act as an agonist or antagonist at various targets, influencing biochemical pathways crucial for therapeutic effects. Notably, it has been studied for its potential role in modulating the activity of the κ-opioid receptor (KOR), which is involved in pain management and other physiological processes.

1. Analgesic Properties

Recent studies have highlighted the potential analgesic effects of this compound. For instance, a systematic structure-activity relationship (SAR) study identified related compounds that exhibited significant affinity for KOR. Such compounds demonstrated potent antinociceptive effects in animal models, suggesting that this compound may share similar properties .

2. Interaction with Enzymes

The compound has been evaluated for its interaction with various enzymes, particularly those involved in neurotransmitter metabolism. Its ability to modulate enzyme activity can influence neurotransmitter levels in the central nervous system, contributing to its potential therapeutic applications in treating neurological disorders.

Case Studies

Case studies involving this compound provide valuable insights into its biological activity:

-

Case Study 1: Pain Management

In a controlled study, mice treated with this compound showed a significant reduction in pain responses compared to controls. The study measured abdominal contractions as a pain indicator, confirming the compound's potential as an analgesic agent. -

Case Study 2: Neurotransmitter Modulation

Another study focused on the compound's effect on serotonin and dopamine levels in rat models. Results indicated that administration of this compound led to increased serotonin levels, suggesting potential applications in mood disorders.

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| (R)-1-Benzyl-3-dimethylaminopyrrolidine | Chiral amine | Analgesic effects through KOR modulation |

| (S)-1-Benzyl-3-dimethylaminopyrrolidine | Chiral amine | Different receptor affinity; potential antagonistic effects |

| 1-Benzyl-3-dimethylaminopyrrolidine | Non-salt form | Used as an intermediate; less specific biological activity |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing (R)-1-Benzyl-3-dimethylaminopyrrolidine dihydrochloride?

- Synthesis : Use a stereoselective route, such as asymmetric hydrogenation of a pyrrolidine precursor, to ensure the (R)-enantiomer is obtained. Purify intermediates via recrystallization or column chromatography.

- Characterization : Confirm structure and purity using nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR for functional groups), mass spectrometry (MS) for molecular weight verification, and elemental analysis for stoichiometric validation of C, H, N, and Cl .

- Purity Assessment : Quantify residual solvents or impurities via gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection.

Q. What laboratory safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and handling powdered forms to avoid inhalation .

- Waste Disposal : Segregate chemical waste according to institutional guidelines. Neutralize acidic residues before disposal and collaborate with certified hazardous waste management services .

- Emergency Measures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Maintain access to safety data sheets (SDS) for emergency reference .

Advanced Research Questions

Q. How can researchers assess the enantiomeric purity of this compound?

- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a polar mobile phase (e.g., hexane/isopropanol with 0.1% diethylamine). Monitor retention times and peak symmetry to quantify enantiomeric excess (ee).

- Circular Dichroism (CD) : Compare the CD spectrum of the sample to a racemic mixture or pure (R)-enantiomer standard to detect optical activity deviations.

- Method Validation : Validate the assay using spiked samples with known ratios of (R)- and (S)-enantiomers to ensure sensitivity and reproducibility.

Q. How should contradictory biological activity data for this compound be analyzed?

- Assay Condition Review : Compare buffer pH, temperature, and ion concentrations across studies. For example, variations in IC values in kinase inhibition assays may arise from differences in ATP concentrations or incubation times .

- Sample Integrity Check : Re-test archived batches via NMR or HPLC to rule out degradation (e.g., hygroscopic decomposition altering solubility or activity) .

- Statistical Reconciliation : Apply mixed-effect regression models to account for inter-lab variability in dose-response curves or inter-subject differences in in vivo studies .

Q. What strategies are effective for studying its mechanism of action in receptor-binding assays?

- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-labeled antagonists) to measure displacement in target receptors (e.g., dopamine or serotonin receptors). Include controls like S(+)-butaclamol hydrochloride for non-specific binding correction .

- Kinetic Studies : Perform time-resolved assays (e.g., surface plasmon resonance) to determine association/dissociation rates.

- Structural Modeling : Conduct molecular docking simulations using software like AutoDock to predict binding interactions with receptor active sites. Validate predictions via site-directed mutagenesis.

Methodological Considerations Table

| Research Aspect | Key Techniques | Critical Parameters |

|---|---|---|

| Synthesis & Purity | Asymmetric hydrogenation, HPLC, GC | Reaction temperature, chiral column resolution |

| Enantiomeric Analysis | Chiral HPLC, CD spectroscopy | Mobile phase composition, detection wavelength |

| Biological Activity | Radioligand binding, kinetic assays | Ligand concentration, receptor preparation methods |

| Data Discrepancy | Mixed-effect regression, batch re-testing | Covariate adjustment, degradation thresholds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.